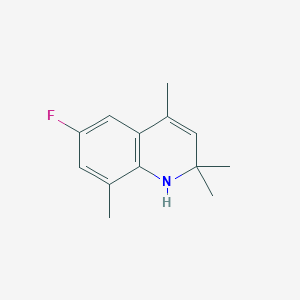

![molecular formula C15H14N2 B2823710 1-[(4-甲基苯基)甲基]苯并咪唑](/img/structure/B2823710.png)

1-[(4-甲基苯基)甲基]苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-[(4-Methylphenyl)methyl]benzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a white solid that appears in the form of tabular crystals .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The reactions are accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is planar . In the crystal, it is arranged in parallel planes, stabilized by π-π interactions and the hydrogen bonds .Chemical Reactions Analysis

Benzimidazole is a base: C6H4N(NH)CH + H+ → [C6H4(NH)2CH]+. It can also be deprotonated with stronger bases: C6H4N(NH)CH + LiH → Li[C6H4N2CH] + H2 . The imine can be alkylated and also serves as a ligand in coordination chemistry .科学研究应用

抗氧化特性

- 苯并咪唑衍生物已显示出显着的抗氧化特性。例如,2-甲基苯并咪唑表现出由 DPPH 方法证实的抗氧化活性,突出了其在医药应用中的潜力 (Saini 等,2016)。另一项研究合成了各种苯并咪唑衍生物并评估了它们对大鼠肝脏中脂质过氧化的抗氧化作用,其中一些化合物显示出比丁基羟基甲苯 (BHT) 更好的活性 (Kuş 等,2004)。

抗菌和抗癌剂

- 苯并咪唑衍生物已被探索作为抗菌和抗癌剂。一项研究设计并合成了 69 种苯并咪唑衍生物,发现针对 MSSA 和 MRSA 等菌株的有效抗菌化合物,并且还观察到一些化合物杀死了各种癌细胞。计算 ADMET 分析和对接研究用于评估它们的生物活性,表明这些衍生物是有前途的生物活性物质 (Pham 等,2022)。

DNA 拓扑异构酶抑制

- 苯并咪唑化合物已被确定为哺乳动物 I 型 DNA 拓扑异构酶的有效抑制剂。本研究合成了三种 1H-苯并咪唑衍生物并评估了它们对哺乳动物 I 型 DNA 拓扑异构酶活性的影响,其中一种化合物显示出相对有效的抑制作用,表明这些衍生物在癌症治疗中的治疗潜力 (Alpan 等,2007)。

农业应用

- 在农业中,苯并咪唑化合物如多菌灵和戊唑醇用于预防和控制真菌病害。一项研究开发了固体脂质纳米颗粒和聚合物纳米胶囊作为这些杀菌剂的载体系统,导致释放曲线发生改变、毒性降低以及植物病害预防功效提高 (Campos 等,2015)。

其他治疗应用

- 除了上述用途外,苯并咪唑及其衍生物还具有广泛的药理活性,包括抗菌、抗病毒、抗炎和镇痛作用。它们在临床医学中作为重要的治疗剂,用于一系列治疗,包括抗溃疡、抗肿瘤和抗病毒应用 (Salahuddin 等,2017)。

作用机制

Target of Action

Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Mode of Action

Benzimidazole derivatives have been shown to interact with various targets, leading to changes in cellular processes .

Biochemical Pathways

Benzimidazole derivatives have been shown to interact with various biochemical pathways, leading to downstream effects .

Result of Action

Benzimidazole derivatives have been shown to have potent antibacterial activities .

Action Environment

Such factors can significantly impact the effectiveness of benzimidazole derivatives .

未来方向

Benzimidazole and its derivatives have shown promise in various pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads .

生化分析

Biochemical Properties

Benzimidazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the planar benzimidazole core, which can participate in π-π stacking interactions and hydrogen bonding .

Cellular Effects

Benzimidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzimidazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

1-[(4-methylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-12-6-8-13(9-7-12)10-17-11-16-14-4-2-3-5-15(14)17/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOIZTXAWSHNLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2823633.png)

![2-[(4-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2823635.png)

![2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2823637.png)

![1-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one](/img/structure/B2823645.png)

![(3E)-1-(4-chlorobenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2823650.png)